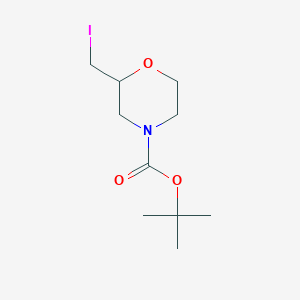

4-Boc-2-(iodomethyl)-morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-(iodomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWMJKMDJPFZAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Reactivity Profiles of 4 Boc 2 Iodomethyl Morpholine

Case Study: Synthesis of Aprepitant

Aprepitant, an antiemetic drug, features a complex substituted morpholine (B109124) core. researchgate.netgoogle.com The total synthesis of Aprepitant involves the coupling of a chiral morpholine derivative with a fluorophenyl group. researchgate.netgoogle.com A key step in some synthetic approaches is the formation of a bond between the morpholine ring and a side chain. The use of a reactive electrophile like 4-Boc-2-(iodomethyl)-morpholine would be a logical choice to facilitate this coupling reaction with a suitable nucleophile, ensuring high efficiency and stereochemical fidelity. The synthesis of Aprepitant highlights the importance of having access to highly functionalized and chirally pure morpholine building blocks. researchgate.netnih.gov

Case Study: Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic that contains a morpholine ring attached to a fluorophenyl group. rsc.orgderpharmachemica.comnih.govresearchgate.net Various synthetic routes to Linezolid have been developed, many of which rely on the introduction of the morpholine moiety at a key stage. derpharmachemica.com While many reported syntheses utilize nucleophilic aromatic substitution with morpholine itself, a convergent approach could employ a pre-functionalized chiral morpholine synthon. In such a strategy, a derivative like this compound could be envisioned to react with an appropriate precursor to construct the core structure of Linezolid, demonstrating the versatility of this building block in different synthetic strategies.

Conclusion

4-Boc-2-(iodomethyl)-morpholine, while not as extensively documented as its alcohol or bromide counterparts, represents a highly valuable and reactive chiral building block for organic synthesis. Its well-defined stereochemistry and the presence of a reactive iodomethyl group make it an ideal intermediate for the construction of complex molecules, particularly in the pharmaceutical industry. The successful total syntheses of drugs like Aprepitant and Linezolid, which feature a chiral morpholine (B109124) scaffold, implicitly highlight the strategic importance of such synthons. As the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of versatile chiral building blocks like this compound is set to expand, paving the way for the efficient and stereoselective synthesis of the next generation of therapeutic agents.

Mechanistic Investigations of Reactions Involving 4 Boc 2 Iodomethyl Morpholine

Elucidation of Reaction Mechanisms in Halogenation and Cyclization Steps

The synthesis of 2-substituted morpholines, including 4-Boc-2-(iodomethyl)-morpholine, is often achieved through an electrophile-induced cyclization of an unsaturated amino alcohol precursor. This process, commonly referred to as iodoetherification or iodocyclization, elegantly combines the halogenation and cyclization steps into a single, highly efficient transformation.

The generally accepted mechanism for the formation of the this compound ring system from a suitable N-Boc-protected homoallylic amino alcohol involves several key stages. The reaction is initiated by the activation of an iodine source (e.g., I₂) to generate an electrophilic iodine species (I⁺). This electrophile is attacked by the electron-rich carbon-carbon double bond of the substrate, leading to the formation of a cyclic iodonium (B1229267) ion intermediate. This three-membered ring is highly strained and reactive. The regioselectivity of the subsequent step is critical; the intramolecular attack by the hydroxyl group's oxygen atom proceeds to open the iodonium ion ring. According to Baldwin's rules, a 6-endo-tet cyclization is generally favored in these systems, leading to the formation of the six-membered morpholine (B109124) ring. This nucleophilic attack occurs at the more substituted carbon of the iodonium ion, resulting in the iodomethyl group at the C2 position of the morpholine ring.

Once formed, the iodomethyl group on the morpholine ring serves as a reactive handle for further functionalization. As a primary iodide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 mechanism, a nucleophile attacks the carbon atom bearing the iodine, and the iodide ion is displaced as a leaving group. This process occurs in a single, concerted step, without the formation of an intermediate. The rate of this reaction is dependent on the concentration of both the morpholine substrate and the incoming nucleophile.

A summary of these mechanistic pathways is presented in the table below.

| Reaction | Step | Description |

| Ring Formation (Iodocyclization) | 1. Electrophilic Attack | The C=C double bond of an N-Boc-protected homoallylic amino alcohol attacks an electrophilic iodine source (I⁺). |

| 2. Intermediate Formation | A cyclic iodonium ion intermediate is formed. | |

| 3. Intramolecular Cyclization | The tethered hydroxyl group acts as a nucleophile, attacking the iodonium ion. | |

| 4. Ring Opening & Product Formation | The iodonium ring opens to form the stable six-membered morpholine ring with the iodomethyl substituent at C2. | |

| Functionalization (Sₙ2) | 1. Nucleophilic Attack | A nucleophile attacks the carbon atom of the -CH₂I group from the side opposite the C-I bond. |

| 2. Transition State | A pentacoordinate transition state is formed where the nucleophile and the leaving group (iodide) are both partially bonded to the carbon. | |

| 3. Product Formation | The C-I bond breaks, the C-Nu bond forms, and the iodide ion is expelled. |

Mechanistic studies have also explored alternative pathways and reactivity for morpholine systems. For instance, investigations into reactions of morpholine with other reagents have identified dimerization pathways leading to cyclic tetrazines, a process that was explored and verified using DFT calculations to rule out other possibilities like diaziridine formation acs.org. Such studies underscore the complexity and diverse reactivity of the morpholine scaffold acs.org.

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The stereochemistry is primarily established during the cyclization synthesis of the morpholine ring and is then influential in subsequent reactions.

The synthesis of enantiomerically pure this compound relies on substrate-controlled diastereoselectivity. The starting material, a chiral N-Boc-protected unsaturated amino alcohol, contains one or more stereocenters that direct the stereochemical course of the iodocyclization. The electrophilic iodine can attack the double bond from two different faces (syn or anti to existing substituents), leading to diastereomeric iodonium ion intermediates. The subsequent intramolecular attack by the hydroxyl group typically occurs in an anti-fashion relative to the iodine bridge. The inherent chirality of the substrate energetically favors one pathway over the other, resulting in a product with a specific stereochemistry at the newly formed stereocenters, C2 and C5. Methods like the aza-Wacker cyclization have demonstrated high levels of diastereoselectivity in forming related heterocyclic systems, where the stereochemistry of an allylic alcohol precursor dictates the final product's configuration nih.gov.

The stereochemical course can also be influenced by reaction conditions. Studies on analogous cyclizations of N-Boc protected amino acid derivatives have shown that the choice of base and solvent can lead to either retention or inversion of configuration at a key stereocenter, a phenomenon known as enantiodivergent synthesis nih.gov. This highlights the potential to control the stereochemical outcome by tuning the reaction environment nih.gov.

The table below summarizes the key stereochemical considerations.

| Reaction Stage | Controlling Factor | Stereochemical Outcome | Relevant Principle/Analogy |

| Ring Synthesis (Iodocyclization) | Substrate Chirality | Diastereoselective formation of the C2 and C5 stereocenters. | The stereochemistry of the starting amino alcohol directs the approach of the electrophile and the subsequent ring closure nih.gov. |

| Reaction Conditions | Potential for retention or inversion of configuration depending on solvent and base. | Enantiodivergent cyclization via memory of chirality nih.gov. | |

| C2-Functionalization (Sₙ2) | Mechanism | Predictable backside nucleophilic attack on the iodomethyl group. | Classic Walden inversion principle for Sₙ2 reactions at a chiral center researchgate.net. (Here, it defines attack trajectory). |

Computational Chemistry Approaches to Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing stereochemical outcomes, and predicting reactivity for systems involving morpholine derivatives nih.govresearchgate.net. These theoretical studies provide a molecular-level picture of reaction pathways, including the structures and energies of transition states and intermediates that are often difficult or impossible to observe experimentally.

In the context of this compound, computational methods can be applied to several key questions. For the iodocyclization reaction, DFT calculations can model the transition states for both the initial electrophilic attack and the subsequent ring-closing step. By comparing the activation energies for different pathways (e.g., syn vs. anti attack, or 5-exo vs. 6-endo cyclization), researchers can predict the most favorable reaction channel and, therefore, the major product and its stereochemistry. For example, computational studies on reactions involving morpholine have successfully modeled multi-step reaction mechanisms, identified rate-limiting steps, and explained the catalytic effect of the morpholine ring by analyzing the energy profiles of reactants, transition states (TS), intermediates (IM), and products nih.govresearchgate.net.

Furthermore, DFT is used to investigate the stability of proposed intermediates. The structure of the key iodonium ion intermediate can be optimized, and its charge distribution analyzed to understand its reactivity towards intramolecular nucleophilic attack. In studies of other morpholine-related reactions, DFT calculations have been powerful enough to rule out potential mechanistic pathways by showing them to have prohibitively high energy barriers, while supporting alternative mechanisms like dimerization by identifying a computationally feasible pathway acs.org.

Computational studies on analogous systems provide insight into the kind of data that can be obtained. For instance, a theoretical study on the cyclization of N-Boc derivatives of amino alcohols used ab initio calculations to explain the increased reaction rate observed with N-methyl substitution, attributing it to the enhanced nucleophilicity of the carbamate's carbonyl oxygen mdpi.com. This demonstrates how computation can pinpoint the electronic origins of observed reactivity trends mdpi.com.

The table below presents typical energetic data obtained from DFT studies on related heterocyclic formation and catalytic reactions, illustrating the quantitative insights provided by such methods.

| System/Reaction | Computational Method | Key Finding | Calculated Energy Value (Example) |

| Urethane formation catalyzed by morpholine nih.govresearchgate.net | DFT (BHandHLYP/G3MP2BHandHLYP) | Identification of a 7-step mechanism; morpholine is a less effective catalyst than 4-methylmorpholine. | Activation Energy (Eₐ) for morpholine-catalyzed step: 29.7 kJ/mol nih.gov. |

| Nitrogen-atom insertion into morpholine acs.org | DFT-D3 | Ruled out direct C-H insertion; supported dimerization to a cyclic tetrazine as the lowest energy pathway. | Calculated barrier for C-H insertion: 65 kcal/mol (prohibitively high) acs.org. |

| Cyclization of N-Boc amino alcohols mdpi.com | Ab initio (RHF/6-31G*) | N-methyl substitution lowers the cyclization barrier by stabilizing the transition state. | Energy difference between intermediates (ΔE): ~4.5 kcal/mol mdpi.com. |

| Ring-opening of trimethylene carbonate | DFT | The H-bond/alcohol activation mechanism is the most likely pathway. | Energy barrier for rate-limiting step: 23.7 kcal/mol. |

These computational approaches provide a powerful complement to experimental studies, offering a detailed rationale for the observed reactivity and stereoselectivity in reactions involving this compound.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes to 4-Boc-2-(iodomethyl)-morpholine

The development of efficient and sustainable methods for the synthesis of key chemical intermediates is a perpetual goal in organic chemistry. While the conversion of the readily available precursor, 4-Boc-2-(hydroxymethyl)-morpholine , to its iodinated counterpart can be achieved through classical iodination methods, such as the Appel reaction, future research is anticipated to focus on the development of novel, greener, and more efficient synthetic routes.

Another area of interest is the development of one-pot procedures starting from more readily available precursors, potentially bypassing the isolation of the intermediate alcohol. Such a streamlined approach would not only be more atom-economical but also reduce waste and operational complexity.

Development of New Catalytic Transformations Utilizing the Iodomethyl Functionality

The iodomethyl group of This compound is a highly versatile functional handle, primed for a variety of chemical transformations. While it is a classic substrate for nucleophilic substitution reactions, future research is expected to unlock new catalytic transformations that expand its synthetic utility.

A key area of development will likely be in the realm of cross-coupling reactions. The development of novel palladium, copper, or nickel-catalyzed cross-coupling reactions using the iodomethyl moiety as an electrophile would enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This would open up new avenues for the synthesis of highly functionalized morpholine (B109124) derivatives with diverse substitution patterns.

Furthermore, the exploration of radical-based transformations involving the iodomethyl group is a fertile ground for future research. Photoredox catalysis, for example, could be employed to generate a radical from the C-I bond, which could then participate in a variety of addition and cyclization reactions, leading to the construction of complex polycyclic systems containing the morpholine core.

Expansion of Scope in Complex Molecular Architectures

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The unique physicochemical properties conferred by the morpholine ring, such as improved aqueous solubility and metabolic stability, make it a desirable feature in drug candidates. nih.govThis compound , as a versatile building block, is expected to play a crucial role in the synthesis of novel and complex molecular architectures with potential therapeutic applications.

One of the most promising applications lies in the synthesis of libraries of morpholine-containing compounds for high-throughput screening. The reactivity of the iodomethyl group allows for the rapid and efficient introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for the discovery of new drug leads. The bromo-analog, 4-Boc-2-(bromomethyl)-morpholine , is already utilized as a building block for protein degraders, suggesting a similar and potent application for the iodo-derivative. calpaclab.com

Moreover, the defined stereochemistry of chiral variants of This compound makes it an invaluable tool for the asymmetric synthesis of complex natural products and their analogs. Its incorporation into larger molecules can be expected to influence their conformation and biological activity, making it a key element in the design of new therapeutic agents.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are increasingly guiding the development of new chemical processes. Flow chemistry, with its inherent advantages in terms of safety, efficiency, and scalability, is a particularly attractive technology for the synthesis of high-value chemical intermediates like This compound .

Future research will likely focus on the development of continuous-flow processes for the synthesis of this compound and its derivatives. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, selectivities, and safety profiles, especially for potentially hazardous reactions. The precursor, 4-Boc-2-(hydroxymethyl)-morpholine , is already supplied for continuous flow chemistry processes, indicating a clear trajectory for its derivatives. nbinno.com

Q & A

Q. How can researchers optimize the synthetic yield of 4-Boc-2-(iodomethyl)-morpholine while minimizing side reactions?

- Methodological Answer : Synthetic optimization requires careful control of reaction conditions. For example:

- Temperature : Lower temperatures (0–5°C) may reduce undesired nucleophilic substitution at the iodine atom.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates while stabilizing transition states .

- Protecting Group Stability : The Boc group is acid-sensitive; use mild bases (e.g., NaHCO₃) during workup to prevent cleavage.

Monitoring via TLC or LC-MS at intermediate stages helps identify side products early .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm regiochemistry (e.g., iodomethyl vs. isomerization). The iodine atom’s electronegativity deshields adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+Na]⁺ at m/z calculated for C₁₀H₁₈INO₃).

- X-ray Crystallography : Resolves stereochemical ambiguity if crystalline derivatives are obtainable .

Q. How does the Boc-protecting group influence the reactivity of this compound in subsequent reactions?

- Methodological Answer : The Boc group:

- Steric Effects : Hinders nucleophilic attack at the morpholine nitrogen, directing reactivity to the iodomethyl site.

- Acid Sensitivity : Requires avoidance of strong acids (e.g., TFA) during functionalization to prevent premature deprotection.

Comparative studies using unprotected morpholine derivatives can highlight these effects .

Advanced Research Questions

Q. What strategies mitigate iodine atom displacement during cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) favor Suzuki-Miyaura coupling over SN2 displacement .

- Solvent Optimization : Use toluene or dioxane to stabilize palladium intermediates and reduce nucleophilic interference.

- In Situ Monitoring : Raman spectroscopy tracks iodine dissociation in real time .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Model protonation states of the morpholine nitrogen and Boc group to identify pH-dependent degradation pathways.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to predict hydrolysis rates.

Validate predictions experimentally via accelerated stability testing (40°C, 75% RH) and HPLC analysis .

Q. What experimental designs resolve contradictions in reported reactivity of this compound with Grignard reagents?

- Methodological Answer : Conflicting data may arise from:

- Moisture Sensitivity : Trace water in Grignard reagents promotes side reactions. Use rigorous drying protocols (e.g., activated molecular sieves).

- Substrate Purity : Residual iodide salts from synthesis can act as catalysts. Purify via column chromatography (silica gel, hexane/EtOAc).

Design a fractional factorial experiment to isolate variables (e.g., reagent source, solvent dryness) .

Data Analysis and Interpretation

Q. How should researchers validate the reproducibility of synthetic protocols for this compound across labs?

- Methodological Answer :

- Interlaboratory Studies : Share standardized protocols (e.g., reagent grades, equipment calibration) and compare yields/purity via blinded analysis.

- Statistical Tools : Use ANOVA to assess variability in critical parameters (e.g., reaction time, temperature).

Document deviations in a shared database to identify systematic errors .

Q. What criteria distinguish successful vs. failed functionalization attempts of this compound?

- Methodological Answer :

- Success Metrics : ≥90% conversion (by NMR/MS), isolated yield >60%, and absence of deprotection (Boc group intact).

- Failure Modes : Iodine loss (detected via elemental analysis) or morpholine ring opening (observed via IR carbonyl stretches).

Cross-reference with literature on analogous iodinated heterocycles .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound due to its iodine content?

- Methodological Answer :

- Radiation Safety : Use lead shielding if working with radioactive iodine isotopes (e.g., ¹²⁵I).

- Waste Disposal : Neutralize iodine-containing waste with Na₂S₂O₃ to reduce environmental toxicity.

- PPE : Gloves and fume hoods mandatory to prevent dermal/airway exposure .

Research Design Frameworks

Q. How can the PICO framework structure a study on this compound’s application in peptide coupling?

- Methodological Answer :

- Population : Peptide intermediates requiring morpholine-based linkers.

- Intervention : Use of this compound as a coupling agent.

- Comparison : Traditional coupling reagents (e.g., HATU, EDCI).

- Outcome : Coupling efficiency (HPLC) and byproduct formation.

Apply FINER criteria to ensure feasibility and novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.